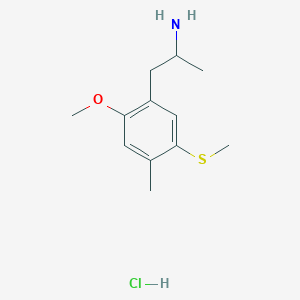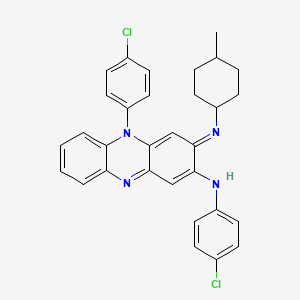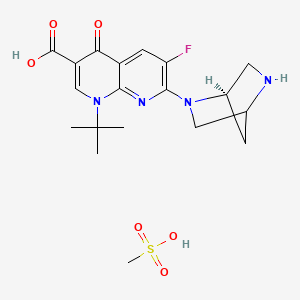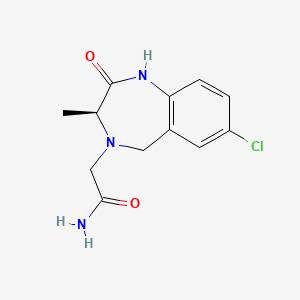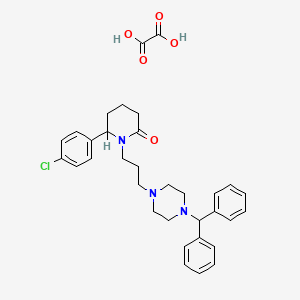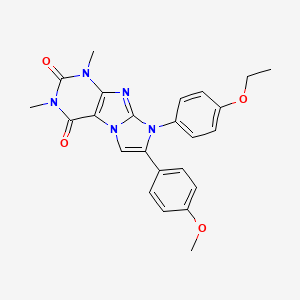
2H-1-Benzopyran-2-one, 8-(2-(2-ethoxyethoxy)ethoxy)-3-(1H-tetrazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-(2-(2-ethoxyethoxy)ethoxy)-3-(1H-tetrazol-5-yl)- typically involves multiple steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.
Attachment of Ethoxyethoxy Groups: The ethoxyethoxy groups can be introduced through etherification reactions, where ethylene glycol derivatives react with the hydroxyl groups on the benzopyran core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran core, leading to the formation of quinones.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The ethoxyethoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced tetrazole derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, benzopyran derivatives are often studied for their potential as enzyme inhibitors, antioxidants, and anti-inflammatory agents. The presence of the tetrazole ring may enhance its binding affinity to certain biological targets.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Benzopyrans are known for their anticoagulant, antimicrobial, and anticancer properties. The tetrazole ring may further enhance these activities by improving the compound’s pharmacokinetic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 8-(2-(2-ethoxyethoxy)ethoxy)-3-(1H-tetrazol-5-yl)- likely involves interaction with various molecular targets, such as enzymes and receptors. The benzopyran core can interact with enzymes through hydrogen bonding and π-π interactions, while the tetrazole ring can mimic carboxylate groups, enhancing binding affinity to certain receptors.
類似化合物との比較
Similar Compounds
Coumarin: A simpler benzopyran derivative known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that also contains a benzopyran core.
Tetrazole Derivatives: Compounds containing the tetrazole ring, often used in pharmaceuticals for their bioisosteric properties.
Uniqueness
What sets 2H-1-Benzopyran-2-one, 8-(2-(2-ethoxyethoxy)ethoxy)-3-(1H-tetrazol-5-yl)- apart is the combination of the benzopyran core with the tetrazole ring and multiple ethoxyethoxy groups. This unique structure may confer enhanced biological activity and improved pharmacokinetic properties compared to simpler benzopyran or tetrazole derivatives.
特性
CAS番号 |
80916-89-8 |
|---|---|
分子式 |
C16H18N4O5 |
分子量 |
346.34 g/mol |
IUPAC名 |
8-[2-(2-ethoxyethoxy)ethoxy]-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C16H18N4O5/c1-2-22-6-7-23-8-9-24-13-5-3-4-11-10-12(15-17-19-20-18-15)16(21)25-14(11)13/h3-5,10H,2,6-9H2,1H3,(H,17,18,19,20) |
InChIキー |
SUALPMDCZFZLEO-UHFFFAOYSA-N |
正規SMILES |
CCOCCOCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


